

spectroscopic comparison of benzoic acid isomers

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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

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A Spectroscopic Comparison of Hydroxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The ortho, meta, and para isomers of hydroxybenzoic acid are foundational structures in medicinal chemistry and materials science. While sharing the same molecular formula ($C_7H_6O_3$), their distinct substitution patterns lead to different physicochemical properties and, consequently, unique spectroscopic signatures. Accurate and rapid differentiation of these isomers is crucial for synthesis verification, quality control, and metabolic studies. This guide provides an objective comparison of the isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, NMR, and MS analyses, highlighting the principal differences that enable the differentiation of ortho- (salicylic acid), meta-, and para-hydroxybenzoic acid.

****Table 1: Infrared (IR) Spectroscopy Data (cm^{-1}) ****

Functional Group	Vibration Mode	ortho-Hydroxybenzoic Acid	meta-Hydroxybenzoic Acid	para-Hydroxybenzoic Acid	Distinguishing Feature
Hydroxyl (-OH)	O-H Stretch	~3230 (very broad)	~3380 (broad)	~3375 (broad)	The ortho isomer's O-H stretch is at a significantly lower wavenumber due to strong intramolecular hydrogen bonding. [1]
Carboxyl (-COOH)	O-H Stretch	Overlapped in 2500-3300 region	Overlapped in 2500-3300 region	Overlapped in 2500-3300 region	All isomers show a very broad absorption characteristic of carboxylic acid dimers. [2]
Carbonyl (C=O)	C=O Stretch	~1655-1680	~1680-1700	~1670-1690	Intramolecular hydrogen bonding in the ortho isomer lowers the C=O stretching frequency. [3] [4]
Aromatic Ring	C=C Stretch	~1610, 1485	~1600, 1490	~1615, 1590	Subtle shifts are present but are less reliable for definitive

identification
than O-H and
C=O
stretches.

Table 2: ^1H NMR Spectroscopy Data (δ ppm in DMSO- d_6)

Proton Position	ortho-Hydroxybenzoic Acid[5]	meta-Hydroxybenzoic Acid	para-Hydroxybenzoic Acid	Distinguishing Feature
H2	-	~7.45 (t)	~7.80 (d)	The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer due to the distinct electronic environments.
H3	~7.85 (dd)	-	~6.90 (d)	
H4	~6.95 (t)	~7.15 (d)	-	
H5	~7.50 (t)	~7.30 (t)	~6.90 (d)	
H6	~6.90 (d)	~7.40 (s)	~7.80 (d)	
-OH	~11.5 (broad s)	~9.8 (broad s)	~10.2 (broad s)	The phenolic -OH proton of the ortho isomer is significantly downfield shifted.
-COOH	~13.0 (very broad s)	~12.9 (very broad s)	~12.5 (very broad s)	The carboxylic acid proton is highly deshielded and very broad in all isomers.

Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants (J) provide further definitive information.

Table 3: ^{13}C NMR Spectroscopy Data (δ ppm in DMSO- d_6)

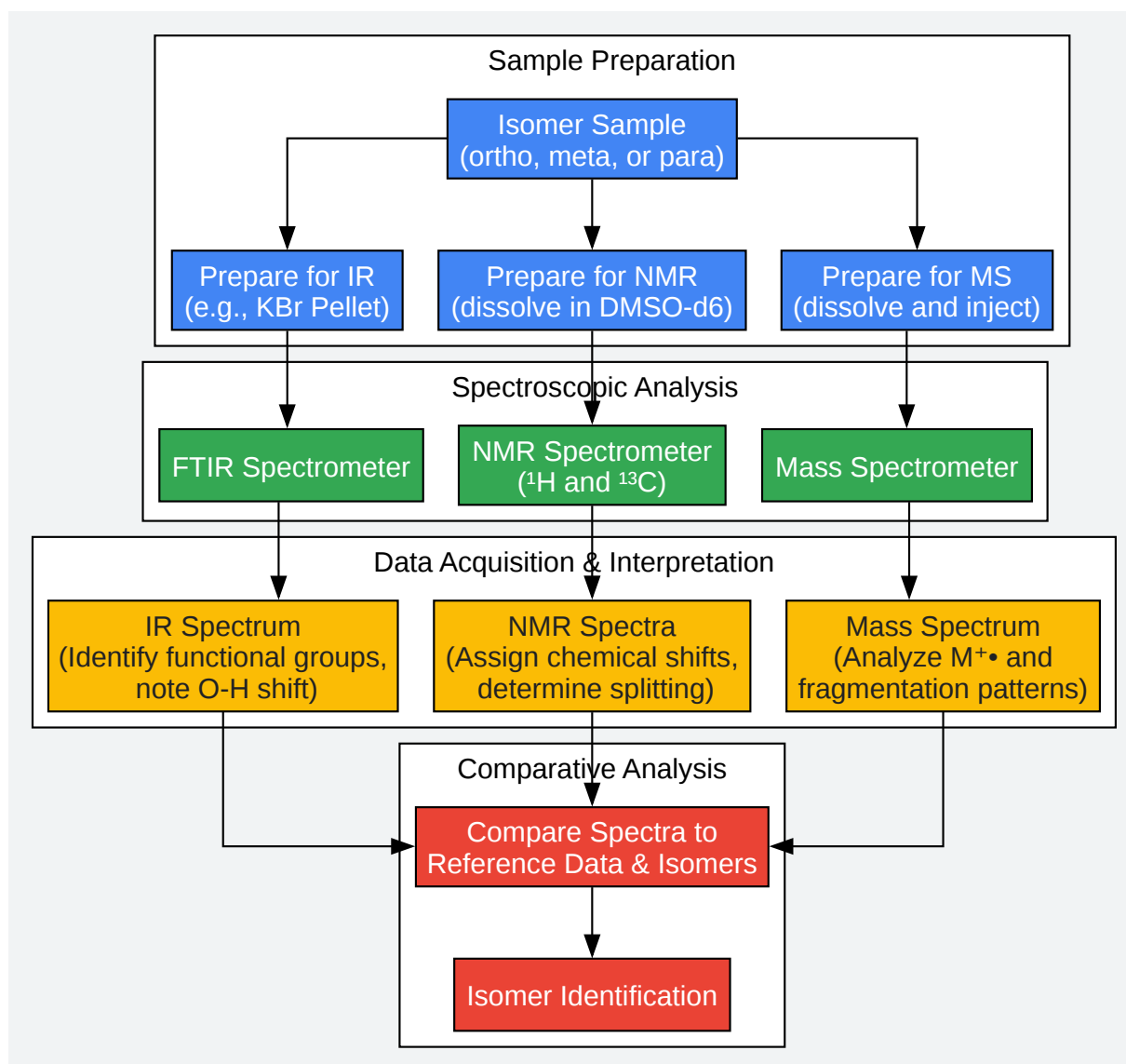
Carbon Position	ortho-Hydroxybenzoic Acid[5]	meta-Hydroxybenzoic Acid	para-Hydroxybenzoic Acid	Distinguishing Feature
C1 (-COOH)	~171.5	~167.5	~167.3	The substitution pattern creates a unique set of chemical shifts for each carbon atom in the aromatic ring.
C2	~161.0	~131.0	~161.8	
C3	~117.5	~157.8	~115.5	
C4	~135.0	~118.0	~132.0	
C5	~119.0	~129.8	~115.5	
C6	~130.0	~121.5	~132.0	
C7 (Carboxyl)	~117.0	~130.5	~121.7	

Table 4: Mass Spectrometry (MS) Data (m/z)

Ion	ortho-Hydroxybenzoic Acid	meta-Hydroxybenzoic Acid	para-Hydroxybenzoic Acid	Distinguishing Feature
Molecular Ion $[M]^{+\bullet}$	138	138	138	All isomers have the same molecular weight.
$[M-H_2O]^{+\bullet}$	120 (prominent)	120 (less prominent)	120 (less prominent)	The ortho isomer shows a prominent loss of water (the "ortho effect") due to the proximity of the -OH and -COOH groups. [6]
$[M-COOH]^+$	93	93	93	Loss of the carboxyl group results in a hydroxy-phenyl cation.
$[C_6H_5O]^+$	93	93	93	A common fragment corresponding to a phenoxy cation.
$[C_6H_5]^+$	77	77	77	Phenyl cation fragment.

Experimental Workflow

The following diagram illustrates the standardized workflow for the spectroscopic analysis and comparison of the hydroxybenzoic acid isomers.



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Caption: Workflow for isomeric differentiation using spectroscopy.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are standard protocols for the spectroscopic analysis of hydroxybenzoic acid isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify key functional groups and observe shifts due to intramolecular interactions.
- Methodology (KBr Pellet):
 - Thoroughly dry approximately 1-2 mg of the isomer sample and 100-200 mg of spectroscopic grade Potassium Bromide (KBr).
 - Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} , accumulating at least 16 scans for a good signal-to-noise ratio.
 - Process the spectrum to identify the wavenumbers of key absorption bands.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment and connectivity of protons and carbon atoms.
- Methodology (^1H and ^{13}C NMR):
 - Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6) in a 5 mm NMR tube.[5]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, ensuring proper shimming to obtain sharp, well-resolved peaks.
- Acquire the ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[5]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and analyze fragmentation patterns that are characteristic of each isomer's structure.
 - Methodology (Electron Ionization - EI):
 - Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
 - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which vaporizes the sample.
 - In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
 - The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.
 - Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
- [6]

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